molecular formula C9H9ClFNO B1464941 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide CAS No. 1226177-05-4

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Cat. No.: B1464941
CAS No.: 1226177-05-4
M. Wt: 201.62 g/mol
InChI Key: UQXGYJKYCAUGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a methyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-Chloro-N-(2-fluorophenyl)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-fluorophenyl)benzamide
  • 2-Iodo-N-(4-bromophenyl)benzamide

Comparison

Compared to similar compounds, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both chloro and fluorophenyl groups provides a balance of electronic effects that can enhance its stability and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXGYJKYCAUGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.